(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate An impurity of Eplerenone. Eplerenone is a potassium-sparing diuretic that selectively blocks aldosterone activation of the mineralcorticoid receptor, demonstrating little activity towards other steroid receptors.
Brand Name: Vulcanchem
CAS No.: 95716-70-4
VCID: VC21347069
InChI: InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
SMILES: CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol

(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate

CAS No.: 95716-70-4

Cat. No.: VC21347069

Molecular Formula: C24H30O5

Molecular Weight: 398.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate - 95716-70-4

CAS No. 95716-70-4
Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
IUPAC Name methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Standard InChI InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
Standard InChI Key GWEKWJOSBYDYDP-DPOGTSLVSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC
SMILES CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Canonical SMILES CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC
Appearance Light Yellow Solid

Chemical Identity and Structural Characteristics

The compound (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate belongs to a class of organic compounds featuring a spiro structure. The name itself reveals significant structural information, particularly through its stereochemical designations (2'R,7R,8R,10S,13S,14S), which indicate specific three-dimensional configurations at these numbered positions within the molecular framework . The core structure contains a cyclopenta[a]phenanthrene system, which forms a spiro junction with a furan ring at position 17. This creates the distinctive spiro architecture that defines this class of molecules.

The compound features several functional groups that contribute to its chemical behavior and potential applications. These include the methyl carboxylate group at position 7, methyl substituents at positions 10 and 13, and two ketone groups (dioxo) at positions 3 and 5' . The tetradecahydro prefix indicates that 14 hydrogen atoms have been added to the basic ring system, suggesting a partially saturated ring structure. The complex stereochemistry, as indicated by the R and S designations, plays a crucial role in determining the compound's three-dimensional structure and potentially its biological activity.

Identification Markers

The compound can be identified through several standard chemical identifiers:

  • CAS Registry Number: 95716-70-4

  • Molecular Formula: C24H30O5

  • Molecular Weight: 398.49 g/mol

  • Systematic IUPAC Name: (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate

Physical and Chemical Properties

The physical and chemical properties of this compound provide insight into its behavior under laboratory conditions and inform its handling requirements for research applications. While comprehensive physicochemical data is limited in the available literature, the following properties have been documented.

Solubility and Solution Behavior

Preparation of Stock Solutions

Precise preparation of stock solutions is essential for research applications involving this compound. The following table outlines the recommended volumes for preparing solutions of various concentrations using different amounts of the solid compound:

Table 1: Stock Solution Preparation Guidelines for (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate

Concentration1 mg5 mg10 mg
1 mM2.5095 mL12.5474 mL25.0947 mL
5 mM0.5019 mL2.5095 mL5.0189 mL
10 mM0.2509 mL1.2547 mL2.5095 mL

This table provides researchers with practical guidance for solution preparation across commonly used concentration ranges . The calculations are based on the compound's molecular weight of 398.49 g/mol and follow standard molarity calculation principles. For research applications requiring precise concentrations, these preparation guidelines ensure reproducibility and standardization.

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